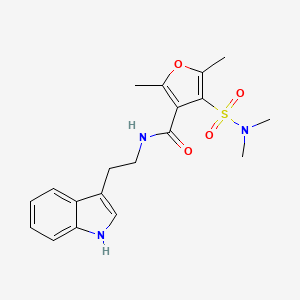
N-(2-(1H-indol-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
Research has been conducted on the synthesis of complex indole and furan derivatives, illustrating the compound's utility in creating diverse molecular architectures. For instance, Grinev et al. (1977) demonstrated the formation of furo[2,3-f]- and furo[3,2-e]indole derivatives through a reaction involving dimethylformamide and phosphorus oxychloride, showcasing the compound's role in generating novel heterocyclic compounds with potential pharmacological applications (Grinev, A., Chizhov, A., & Vlasova, T., 1977).
Potential Medicinal Chemistry Applications
The compound's derivatives have been explored for their biological activity. Khurana et al. (2014) investigated the chemical functionalities of indole-2-carboxamides to improve allosteric modulation of the cannabinoid type 1 receptor (CB1), indicating the compound's relevance in developing novel therapeutic agents targeting the endocannabinoid system (Khurana, L., Ali, H. I., Olszewska, T., Ahn, K., Damaraju, A., Kendall, D., & Lu, D., 2014).
Luminescence and Thermostability Studies
Carboxylate-assisted acylamide metal–organic frameworks incorporating similar structural motifs have been synthesized and characterized for their thermostability and luminescence, highlighting the compound's potential in materials science and engineering (Sun, G.-m., Huang, H.-x., Tian, X.-z., Song, Y.-m., Zhu, Y., Yuan, Z.-j., Xu, W.-y., Luo, M., Liu, S.-j., Feng, X.-f., & Luo, F., 2012).
Anticancer Activity
Research on carboxamide derivatives, such as Sunitinib, has utilized density functional theory (DFT) and molecular docking to explore their potential anticancer activity, further emphasizing the compound's importance in the development of new oncological treatments (Al‐Otaibi, J. S., Mary, Y. S., Mary, Y. S., & Aayisha, S., 2022).
Drug Design and Molecular Docking
Indolylarylsulfones, which share structural similarities, have been examined for their HIV-1 non-nucleoside reverse transcriptase inhibitory activity, showcasing the compound's utility in antiviral drug design. This research emphasizes the importance of cyclic substituents at indole-2-carboxamide for enhancing antiviral potency (La Regina, G., Coluccia, A., Brancale, A., Piscitelli, F., Gatti, V., Maga, G., Samuele, A., Pannecouque, C., Schols, D., Balzarini, J., Novellino, E., & Silvestri, R., 2011).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-12-17(18(13(2)26-12)27(24,25)22(3)4)19(23)20-10-9-14-11-21-16-8-6-5-7-15(14)16/h5-8,11,21H,9-10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIHRTSYHNDSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

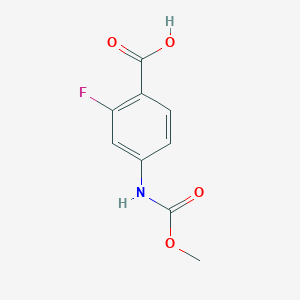
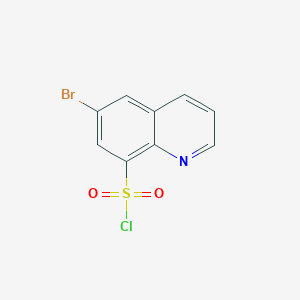
![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2469100.png)
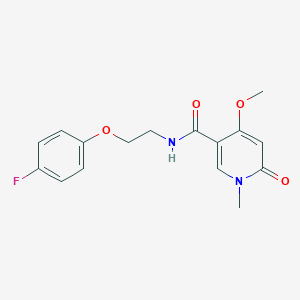
![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)
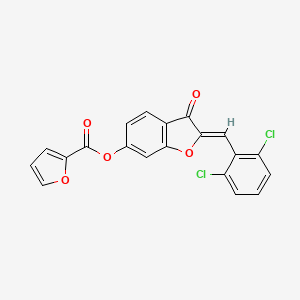
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B2469110.png)
![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)
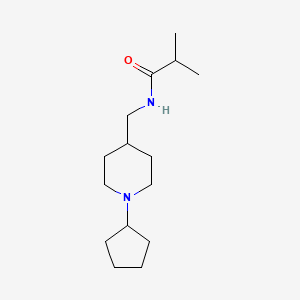
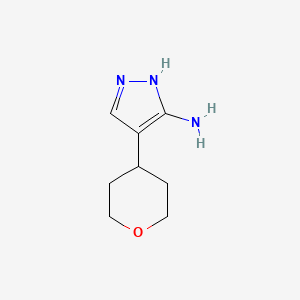

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)